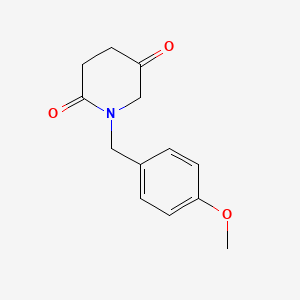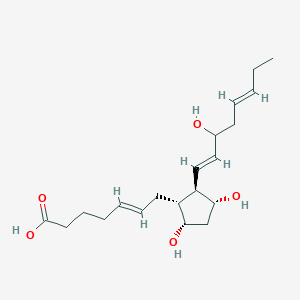
1-(4-Methoxybenzyl)piperidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)piperidine-2,5-dione is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a methoxybenzyl group attached to the piperidine ring, which is substituted at the 2 and 5 positions with carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)piperidine-2,5-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions. This step typically involves the use of methoxybenzyl chloride and a suitable base.
Oxidation to Form Dione: The final step involves the oxidation of the piperidine ring to introduce the carbonyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxybenzyl)piperidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methoxybenzyl chloride, suitable bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)piperidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)piperidine-2,5-dione involves its interaction with specific molecular targets. The methoxybenzyl group enhances its binding affinity to certain receptors, while the piperidine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxybenzyl)piperidine-2,5-dione
- 1-(4-Methoxybenzyl)piperidine-2,4-dione
- 1-(4-Methoxybenzyl)piperidine-2-one
Uniqueness
1-(4-Methoxybenzyl)piperidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]piperidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-17-12-5-2-10(3-6-12)8-14-9-11(15)4-7-13(14)16/h2-3,5-6H,4,7-9H2,1H3 |
Clave InChI |
RAVDCMLJJFTJEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)



![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)





![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
